1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- (CAS: 1187051-49-5) is a heterocyclic compound featuring a 7-azaindole core modified with a sulfonyl group at the 1-position and an acetic acid side chain at the 3-position. This compound’s structural complexity makes it a candidate for pharmacological and agrochemical research, though its specific applications require further exploration.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11-4-6-13(7-5-11)23(21,22)18-10-12(9-15(19)20)14-3-2-8-17-16(14)18/h2-8,10H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGLHXSIBVQCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolopyridine core, which can be achieved through the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds in the presence of hydrochloric acid . The resulting intermediate is then subjected to further functionalization to introduce the acetic acid and sulfonyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which in turn affects downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Core Modifications: Sulfonyl and Acetic Acid Groups
The target compound distinguishes itself from analogs through the combination of the sulfonyl group and the acetic acid side chain. Key comparisons include:
3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine (3e)
- Structure : Replaces the acetic acid group with a thiazolyl-indole substituent.
- Properties : Higher melting point (257–258°C) and yield (97%) compared to methylated analogs. NH and SO₂ IR peaks at 3232 cm⁻¹ and 1347 cm⁻¹, respectively .
- Elemental Analysis : C: 61.73%, H: 3.25%, N: 11.31% (vs. calculated C: 61.46%, H: 3.51%, N: 11.47%) .
- 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid (Auxin Analog) Structure: Lacks the sulfonyl group but shares the 7-azaindole core with a perpendicular acetic acid side chain.
- 1-[(4-Methylphenyl)sulfonyl]-3-[2-(phenylethynyl)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridine (5a) Structure: Features a phenylethynyl-pyrimidinyl group instead of acetic acid. Synthesis: Sonogashira coupling at 80°C for 18 hours yields 68% .
Substituent Effects on Physicochemical Properties
Key Observations :
- Thermal Stability : Higher melting points in thiazolyl-substituted analogs (e.g., 3e: 257–258°C) suggest greater crystalline stability versus the phenylethynyl analog 5a (200.3–202.7°C) .
- Synthetic Accessibility : Yields vary significantly (e.g., 40% for 3f vs. 97% for 3e), indicating substituent-dependent reaction efficiency .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- is a compound that has garnered attention for its potential therapeutic applications, particularly in the inhibition of specific kinases and treatment of various diseases. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolo-pyridine core with an acetic acid moiety and a sulfonyl group. Its molecular formula is , and it exhibits properties typical of small organic molecules used in pharmacology.
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid acts primarily as an inhibitor of the SGK-1 kinase, which is implicated in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 has shown potential in treating conditions such as cancer and metabolic disorders .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against ovarian and breast cancer cells, with IC50 values indicating moderate cytotoxicity .
Antidiabetic Potential
The compound also displays antidiabetic activity by improving insulin sensitivity. In vitro studies have shown that it can enhance glucose uptake in muscle cells without affecting insulin levels directly. This mechanism could be beneficial for managing type 2 diabetes by promoting better glucose metabolism .
Antimicrobial Effects
Preliminary investigations have revealed that derivatives of the pyrrolo-pyridine structure possess antimicrobial properties. Specific compounds have demonstrated activity against Mycobacterium tuberculosis and other pathogens, suggesting a potential role in antibiotic development .
Case Study 1: Anticancer Efficacy
In a controlled study involving ovarian cancer cell lines, 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. The compound's mechanism was linked to the inhibition of SGK-1 activity, leading to disrupted cell cycle progression.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 15 |
| 25 | 50 | 30 |
| 50 | 20 | 60 |
Case Study 2: Antidiabetic Activity
In another study focusing on glucose metabolism, the compound was tested on adipocytes to measure its effect on glucose uptake. The findings showed that at concentrations ranging from 0.3 to 100 µM, the compound significantly increased glucose incorporation into lipids.
| Concentration (µM) | Glucose Uptake Increase (%) |
|---|---|
| 0 | 0 |
| 0.3 | 10 |
| 10 | 25 |
| 100 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
